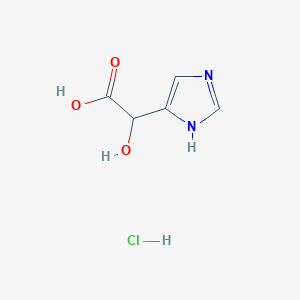

2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-hydroxy-2-(1H-imidazol-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.ClH/c8-4(5(9)10)3-1-6-2-7-3;/h1-2,4,8H,(H,6,7)(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPMTRSFYPMNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909314-20-0 | |

| Record name | 2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent-Free Alkylation of Imidazole Derivatives

A solvent-free approach for synthesizing imidazole-acetic acid derivatives has been widely adopted to minimize environmental impact. In one protocol, imidazole undergoes N-alkylation with tert-butyl chloroacetate in the presence of powdered potassium carbonate. The reaction proceeds at ambient temperature, yielding imidazol-1-yl-acetic acid tert-butyl ester (3) with high regioselectivity. Subsequent hydrolysis with hydrochloric acid generates the hydrochloride salt (4) in 84% yield.

Key parameters:

- Molar ratio: Equimolar tert-butyl chloroacetate and imidazole ensure complete conversion.

- Workup: Isolation involves suspending the reaction mixture in water, bypassing energy-intensive solvent evaporation.

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Alkylation | tert-butyl chloroacetate, K₂CO₃ | Solvent-free, 25°C, 4 h | 92% | >98% |

| Hydrolysis | HCl (conc.), H₂O | Reflux, 6 h | 84% | <0.5% di-acid impurity |

This method eliminates dichloromethane or DMF, reducing hazardous waste. However, the regioselectivity toward the 1-position of imidazole necessitates modifications for 4-substituted derivatives.

Phosphorylation and Hydrolysis for Bisphosphonate Intermediates

Patent WO2010050830A1 details a pathway where imidazole-1-acetic acid hydrochloride reacts with phosphorus trichloride to form zoledronic acid precursors. Although targeting bisphosphonates, this method highlights critical steps relevant to hydroxy-acetic acid derivatives:

- Low-temperature addition: Aqueous imidazole-1-acetic acid hydrochloride is added to PCl₃ at 0–5°C to prevent side reactions.

- Controlled hydrolysis: Post-reaction hydrolysis at 95–100°C for 6 h ensures complete decomposition of intermediates.

- Crystallization: Anti-solvents (methanol, acetone) precipitate the product, achieving >99% HPLC purity.

Example conditions:

- Scale: 0.309 mol imidazole-1-acetic acid → 36.68 g product (41% yield).

- Purification: Activated charcoal and Hyflo Super-Cel remove colored impurities.

Challenges in 4-Substituted Imidazole Synthesis

The synthesis of 4-substituted imidazoles introduces unique challenges:

- Regioselectivity: Direct alkylation of imidazole favors N-1 substitution due to thermodynamic control. Achieving 4-position selectivity requires protective groups (e.g., SEM, trityl) or directed metalation strategies.

- Stability: 4-substituted imidazoles are prone to tautomerization, complicating isolation. Stabilization via hydrochloride salt formation is critical.

Hypothetical route for 4-yl derivative:

- Protect imidazole at N-1 using tert-butoxycarbonyl (Boc) groups.

- Perform Friedel-Crafts alkylation at C-4 with chloroacetic acid derivatives.

- Deprotect under acidic conditions and isolate the hydrochloride salt.

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and reproducibility:

- Continuous flow reactors: Enhance heat transfer during exothermic alkylation steps.

- Crystallization kinetics: Anti-solvent addition rates (e.g., 1–1.5 h for methanol) prevent oiling out.

- Quality control: TGA and ³¹P NMR (for bisphosphonate byproducts) ensure compliance with pharmacopeial standards.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The imidazole ring can be reduced to form saturated derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents or organometallic reagents.

Major Products:

Oxidation: Formation of 2-oxo-2-(1H-imidazol-4-yl)acetic acid.

Reduction: Formation of 2-hydroxy-2-(1H-imidazol-4-yl)ethanol.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties

The compound is being investigated for its potential therapeutic properties, particularly in the context of antimicrobial and anti-inflammatory activities. Studies have shown that it can inhibit specific enzymes, such as lipoxygenases, which are involved in inflammatory processes. For instance, research indicates that this compound exhibits significant inhibition against the rabbit ALOX15 enzyme, with notable IC50 values, suggesting its potential as an anti-inflammatory agent.

Synthesis of Zoledronic Acid

2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride serves as an intermediate in the synthesis of zoledronic acid, a potent bisphosphonate used in treating osteoporosis and cancer-related conditions. A solvent-free synthesis method has been developed for producing imidazole-1-yl-acetic acid hydrochloride, which is then converted into zoledronic acid. This method emphasizes efficiency and environmental sustainability .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been studied for its role as a ligand in biochemical assays. Its imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This characteristic makes it valuable in the development of enzyme inhibitors for various therapeutic applications.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains. This property positions it as a candidate for developing new antimicrobial therapies.

Chemical Research

Building Block for Synthesis

In synthetic chemistry, this compound is utilized as a building block for creating more complex molecules. Its versatility allows chemists to explore various substitution reactions to yield diverse imidazole derivatives.

Catalytic Applications

The compound has potential applications in catalysis due to its ability to participate in various chemical reactions. Its hydroxy and acetic acid groups can engage in hydrogen bonding and electrostatic interactions, enhancing its effectiveness as a catalyst.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

| Study Focus | Findings |

|---|---|

| Inhibition of Lipoxygenases | Significant inhibition against rabbit ALOX15 enzyme; potential anti-inflammatory properties |

| Antimicrobial Activity | Exhibits inhibitory effects against various bacterial strains; potential for new therapies |

| Mechanistic Studies | Molecular dynamics simulations elucidate binding interactions with target enzymes |

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the hydroxy and acetic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Imidazol-5-yl)acetic acid hydrochloride (CAS: 3251-69-2)

- Molecular Formula : C₅H₇ClN₂O₂

- Molecular Weight : 162.57 g/mol

- Key Differences :

- The imidazole substituent is at the 5-position instead of the 4-position, altering electronic distribution and steric interactions.

- Physical Properties : Melting point = 218–222°C; solubility in water due to ionic hydrochloride salt .

- Applications : Used in peptide synthesis and as a precursor for histamine analogs .

Data Table: Comparison with Target Compound

2-[4-(1H-Imidazol-1-yl)phenyl]acetic acid hydrochloride (CAS: 1955531-31-3)

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Molecular Weight : 238.67 g/mol

- Key Differences :

Data Table: Structural and Functional Comparison

(2E)-3-(1H-Imidazol-4-yl)-2-methylprop-2-enoic acid hydrochloride

- Molecular Formula : C₇H₉ClN₂O₂

- Molecular Weight : 188.61 g/mol

- The methyl group at C2 increases steric hindrance, affecting binding kinetics .

Research Findings and Functional Insights

- Zinc-Binding Affinity : The hydroxyl group in the target compound may enhance coordination to metal ions (e.g., Zn²+), unlike 2-(1H-imidazol-5-yl)acetic acid derivatives, which rely solely on the imidazole nitrogen .

- Solubility Trends : Hydroxyl-containing analogs (e.g., target compound) exhibit higher aqueous solubility compared to phenyl-substituted derivatives (e.g., CAS 1955531-31-3) .

- Biological Activity : The 4-position imidazole substitution in the target compound may offer superior binding to enzymes like Clostridium difficile virulence factors compared to 5-position isomers .

Biological Activity

2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride, also known as an imidazole derivative, has garnered attention in the fields of biochemistry and medicinal chemistry due to its potential biological activities. This compound is characterized by its unique imidazole ring structure, which is a common motif in many biologically active molecules. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H8ClN2O3 and features both hydroxy and acetic acid groups attached to the imidazole ring. This structural configuration contributes to its reactivity and biological functions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The hydroxy and acetic acid groups facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's biological effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its potential role in inhibiting specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For instance, it has shown promise in inhibiting mammalian lipoxygenases, which are critical in lipid metabolism and inflammatory responses .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies suggest that it may possess efficacy against various pathogens, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is evidence supporting the anti-inflammatory effects of this compound. Its ability to modulate enzyme activity involved in inflammatory processes suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have documented the biological activities of this compound:

- Inhibition of Lipoxygenases : A study on substituted indole and imidazole derivatives revealed that this compound exhibited significant inhibition against rabbit ALOX15 enzyme, with IC50 values indicating its potency as an inhibitor .

- Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential utility in developing new antimicrobial therapies.

- Mechanistic Studies : Further investigations using molecular dynamics simulations have elucidated the binding interactions of this compound with target enzymes, providing insights into its mechanism of action at the molecular level .

Comparative Analysis

| Compound | Biological Activity | Mechanism | IC50 (µM) |

|---|---|---|---|

| This compound | Enzyme inhibition | Coordination with metal ions | Varies by target |

| Imidazole-4-acetic acid | Antimicrobial | Disruption of bacterial metabolism | Not specified |

| Histidine | Enzyme regulation | Participation in enzymatic reactions | Not applicable |

Q & A

Q. What are the common synthetic routes for 2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves introducing the hydroxyl and imidazole moieties onto the acetic acid backbone. A plausible route includes:

- Step 1 : Alkylation of imidazole with a hydroxyl-protected chloroacetate derivative (e.g., tert-butyl chloroacetate) under basic conditions (e.g., K₂CO₃) to form the intermediate ester .

- Step 2 : Deprotection of the hydroxyl group using acidic conditions (e.g., HCl in dioxane) .

- Step 3 : Hydrochloride salt formation via treatment with concentrated HCl, enhancing solubility and crystallinity .

- Critical Conditions : Strict control of pH during deprotection and salt formation ensures minimal side-product formation. Reaction temperatures should be maintained below 50°C to prevent imidazole ring degradation .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is standard, achieving >95% purity thresholds . Titrimetric analysis can supplement purity assessment by quantifying free acid content .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the imidazole protons (δ 7.5–8.5 ppm) and the hydroxyacetic acid moiety (δ 4.2–4.5 ppm for the CH₂ group) .

- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ at m/z 163.57 (C₅H₇ClN₂O₃) .

- Thermal Analysis : Melting point determination (e.g., ~225°C) verifies crystallinity and batch consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?

- Methodological Answer : Contradictions often arise from variations in experimental conditions:

- Solubility : Perform comparative studies in buffered aqueous solutions (pH 4–7) and polar aprotic solvents (e.g., DMSO). Literature reports solubility >100 mg/mL in DMSO , but pH-dependent precipitation may occur in water .

- Stability : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways include imidazole ring oxidation and ester hydrolysis . Store at -20°C in anhydrous conditions to extend shelf life .

Q. What strategies are effective for enhancing the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the imidazole 1-position to enhance binding affinity to metalloenzymes .

- Chelation Optimization : The hydroxy and carboxyl groups enable metal chelation (e.g., Zn²⁺). Use isothermal titration calorimetry (ITC) to quantify binding constants and refine stoichiometry .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like histidine decarboxylase, guiding rational design .

Q. What are the challenges in scaling up synthesis, and how can reaction yields be improved?

- Methodological Answer :

- Scale-Up Challenges :

- Intermittent Crystallization : Optimize cooling rates during salt formation to prevent amorphous solid precipitation .

- By-Product Formation : Implement inline FTIR monitoring to track intermediate ester conversion and adjust reagent stoichiometry dynamically .

- Yield Optimization :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation to enhance imidazole reactivity .

- Replace batch processing with flow chemistry for consistent mixing and temperature control, achieving >80% yield at pilot scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.